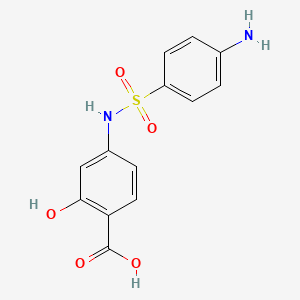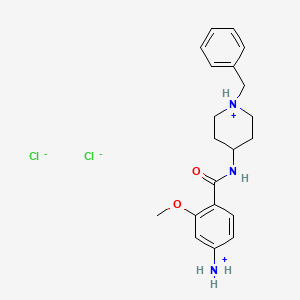
Benzamide, 4-amino-2-methoxy-N-(1-(phenylmethyl)-4-piperidinyl)-, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzamide, 4-amino-2-methoxy-N-(1-(phenylmethyl)-4-piperidinyl)-, dihydrochloride is a complex organic compound that belongs to the class of benzamides Benzamides are known for their diverse pharmacological activities, including antipsychotic, antiemetic, and prokinetic effects
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-amino-2-methoxy-N-(1-(phenylmethyl)-4-piperidinyl)-, dihydrochloride typically involves multiple steps, including the formation of the benzamide core, the introduction of the piperidine ring, and the final hydrochloride salt formation. Common reagents used in these reactions include amines, methoxybenzoyl chlorides, and piperidine derivatives. Reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Benzamide, 4-amino-2-methoxy-N-(1-(phenylmethyl)-4-piperidinyl)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction of the benzamide or piperidine ring to form reduced analogs.
Substitution: Nucleophilic or electrophilic substitution reactions on the benzamide or piperidine moieties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in aprotic solvents.
Substitution: Halogenating agents, alkylating agents, or acylating agents under controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce secondary amines or alcohols.
科学的研究の応用
Benzamide, 4-amino-2-methoxy-N-(1-(phenylmethyl)-4-piperidinyl)-, dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects in neurological and psychiatric disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Benzamide, 4-amino-2-methoxy-N-(1-(phenylmethyl)-4-piperidinyl)-, dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of neurotransmitter systems, leading to its observed pharmacological effects. Detailed studies on its binding affinity, receptor selectivity, and downstream signaling pathways are essential to fully understand its mechanism.
類似化合物との比較
Similar Compounds
Benzamide derivatives: Compounds like sulpiride, tiapride, and metoclopramide share structural similarities and pharmacological properties.
Piperidine derivatives: Compounds such as piperidine, piperazine, and their substituted analogs.
Uniqueness
Benzamide, 4-amino-2-methoxy-N-(1-(phenylmethyl)-4-piperidinyl)-, dihydrochloride is unique due to its specific substitution pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other benzamide or piperidine derivatives. Its unique structure may also result in different receptor binding profiles and therapeutic applications.
特性
CAS番号 |
57645-37-1 |
|---|---|
分子式 |
C20H27Cl2N3O2 |
分子量 |
412.3 g/mol |
IUPAC名 |
[4-[(1-benzylpiperidin-1-ium-4-yl)carbamoyl]-3-methoxyphenyl]azanium;dichloride |
InChI |
InChI=1S/C20H25N3O2.2ClH/c1-25-19-13-16(21)7-8-18(19)20(24)22-17-9-11-23(12-10-17)14-15-5-3-2-4-6-15;;/h2-8,13,17H,9-12,14,21H2,1H3,(H,22,24);2*1H |
InChIキー |
GUSCUQNRSKOYOW-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)[NH3+])C(=O)NC2CC[NH+](CC2)CC3=CC=CC=C3.[Cl-].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


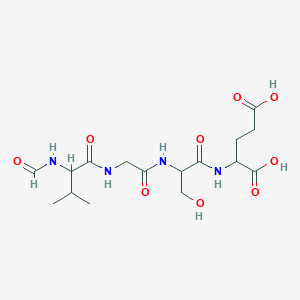
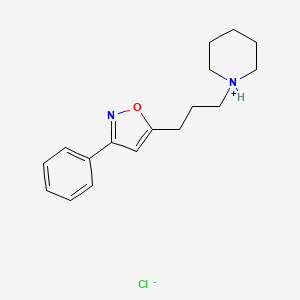

![(2S)-2-[(1r,4e,7Ar)-4-{2-[(1E,5S)-5-[(tert-butyldimethylsilyl)oxy]-2-methylidenecyclohexylidene]ethylidene}-7a-methyl-octahydro-1H-inden-1-yl]propan-1-ol](/img/structure/B13756041.png)

![[2-Hydroxy-4-(4-methoxyphenyl)phenyl]azanium chloride](/img/structure/B13756055.png)
![[(2R,3S,4R,5R,6R)-5-[[2-(aminomethylideneamino)acetyl]-methylamino]-3-hydroxy-2-(hydroxymethyl)-6-[(7-hydroxy-5-methyl-4-oxo-3a,6,7,7a-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)amino]oxan-4-yl] carbamate](/img/structure/B13756059.png)
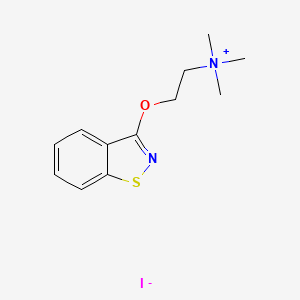

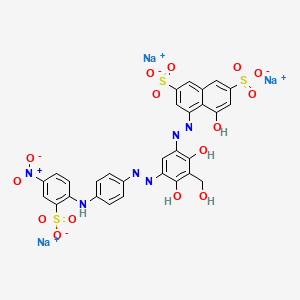
![3-Methyl-8-azaspiro[4.5]decane](/img/structure/B13756072.png)
![4-(2-Bromo-5-cyclohexyl-3-hydroxy-1-penten-1-YL)hexahydro-2H-cyclopenta[B]furan-2,5-diol](/img/structure/B13756077.png)
